Fmoc-D-Bpa-OH
Overview
Description
Fmoc-D-Bpa-OH, also known as Fmoc-4-benzoyl-D-phenylalanine, is a derivative of phenylalanine . It is used as a reagent in the identification of potent muscarinic acetylcholine receptor antagonists .
Synthesis Analysis
Fmoc-D-Bpa-OH is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-D-Bpa-OH is C31H25NO5, and its molecular weight is 491.53 . The molecule contains a total of 66 bonds, including 41 non-H bonds, 27 multiple bonds, 9 rotatable bonds, 3 double bonds, and 24 aromatic bonds .
Chemical Reactions Analysis
Fmoc-D-Bpa-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Physical And Chemical Properties Analysis
Fmoc-D-Bpa-OH is a white to faint beige powder . It has a quality level of 100 and an assay of ≥98.0% (HPLC) . The storage temperature is 2-8°C .
Scientific Research Applications
Synthesis of α,α-Disubstituted Amino Acid Derivatives : Fmoc-S5-OH, a derivative similar to Fmoc-D-Bpa-OH, is used in synthesizing α,α-disubstituted alkenyl amino acid derivatives. These are valuable monomers for constructing stapled peptide derivatives, with synthetic access possible using chiral auxiliaries (Watson et al., 2019).
Surface Modification of Black Phosphorus Nanosheets : A tailored tripeptide including Fmoc-Lys-Lys-Phe (Fmoc-KKF) was synthesized for surface modification of black phosphorus nanosheets. This enhances stability and cell compatibility, highlighting the use of Fmoc-modified peptides in nanomaterial applications (Wang et al., 2018).
Oxidative Stress Markers in Urine : Research involving bisphenol compounds like Fmoc-D-Bpa-OH examined their association with oxidative stress markers in urine. This is crucial in understanding the environmental and health impacts of such chemicals (Wang et al., 2019).
Native Chemical Ligation in Protein Synthesis : Fmoc-D-Bpa-OH derivatives are used in preparing protected peptidyl thioester intermediates for native chemical ligation, a method crucial for synthesizing small proteins and semi-synthesizing larger ones (Gross et al., 2005).
Degradation of Environmental Pollutants : Research involving natural Fe-bearing manganese ore facilitated the degradation of bisphenol A, a process potentially involving Fmoc-D-Bpa-OH as a comparative substance (Yan et al., 2018).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, similar in structure to Fmoc-D-Bpa-OH, are used for antibacterial and anti-inflammatory purposes in biomedical materials (Schnaider et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for Fmoc-D-Bpa-OH were not found in the search results, the use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . This suggests that Fmoc-D-Bpa-OH could continue to play a significant role in peptide synthesis and related research.
properties
IUPAC Name |
(2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBJKCXNRQOGA-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177705 | |
Record name | 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Bpa-OH | |
CAS RN |
117666-97-4 | |
Record name | 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117666-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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